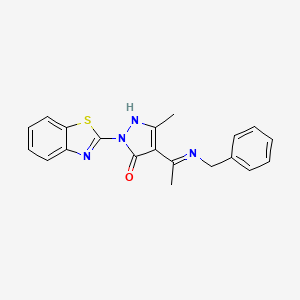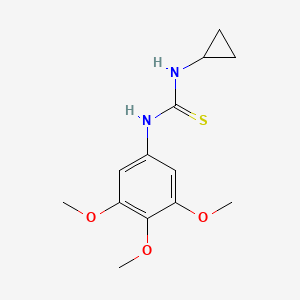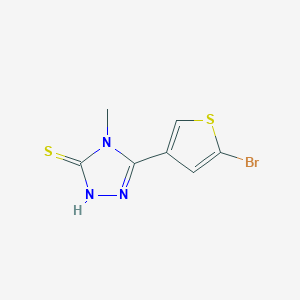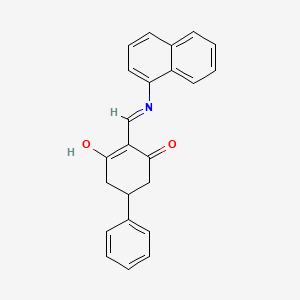
2-(1,3-benzothiazol-2-yl)-4-(N-benzyl-C-methylcarbonimidoyl)-5-methyl-1H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-yl)-4-(N-benzyl-C-methylcarbonimidoyl)-5-methyl-1H-pyrazol-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzothiazole ring fused with a pyrazolone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-(N-benzyl-C-methylcarbonimidoyl)-5-methyl-1H-pyrazol-3-one typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
Formation of Pyrazolone Ring: The pyrazolone ring can be synthesized by the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Coupling Reaction: The benzothiazole and pyrazolone rings are coupled together using a suitable coupling reagent such as phosphorus oxychloride.
N-Benzylation and C-Methylcarbonimidoylation:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzothiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the pyrazolone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the N-benzyl and C-methylcarbonimidoyl groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvent (e.g., dichloromethane, ethanol).
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced derivatives of the pyrazolone ring.
Substitution: Substituted derivatives at the N-benzyl and C-methylcarbonimidoyl groups.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic systems for various organic transformations.
Material Science: It can be used in the synthesis of advanced materials such as polymers and nanomaterials.
Biology
Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and cellular processes.
Medicine
Drug Development: The compound can be explored for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for industrial applications.
Sensors: It can be used in the development of chemical sensors for detecting various analytes.
作用机制
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-(N-benzyl-C-methylcarbonimidoyl)-5-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate the activity of specific receptors, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 2-(1,3-benzothiazol-2-yl)-4-(N-phenyl-C-methylcarbonimidoyl)-5-methyl-1H-pyrazol-3-one
- 2-(1,3-benzothiazol-2-yl)-4-(N-benzyl-C-ethylcarbonimidoyl)-5-methyl-1H-pyrazol-3-one
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-yl)-4-(N-benzyl-C-methylcarbonimidoyl)-5-methyl-1H-pyrazol-3-one lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the N-benzyl and C-methylcarbonimidoyl groups can enhance its stability and solubility, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(N-benzyl-C-methylcarbonimidoyl)-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-13(21-12-15-8-4-3-5-9-15)18-14(2)23-24(19(18)25)20-22-16-10-6-7-11-17(16)26-20/h3-11,23H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABCEKLHMISAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-2-methylphenyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6085676.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide](/img/structure/B6085684.png)
![4-bromo-N-[(Z)-(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B6085698.png)
![3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6085705.png)
![7-[(2-fluoro-5-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6085708.png)
![3-[(3,4-DIETHOXYPHENETHYL)AMINO]-2-PENTANOYL-2-CYCLOHEXEN-1-ONE](/img/structure/B6085729.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-4-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6085735.png)
![1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B6085738.png)

![7-butyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6085770.png)

![1-[5-(2,4-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6085781.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6085783.png)

